molecular formula C19H12Br2O5 B288804 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Cat. No. B288804
M. Wt: 480.1 g/mol
InChI Key: JOAISEMZNQZQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of chromene, a heterocyclic compound that has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. The anti-inflammatory activity of this compound is thought to be due to its ability to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that it exhibits antitumor activity in xenograft models of human cancer. It also reduces inflammation in animal models of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research areas such as cancer biology and inflammation. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in some experimental setups.

Future Directions

There are several future directions for research on 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. This can be done by conducting preclinical studies to determine its efficacy and safety in animal models. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific molecular targets. This can be done using techniques such as molecular docking and crystallography. Additionally, research can be done to improve the solubility of this compound, which can increase its potential applications in lab experiments.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves the condensation of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid with 4-methylphenylacetic acid in the presence of thionyl chloride. The resulting acid chloride is then reacted with ethyl oxalyl chloride to yield the desired compound.

Scientific Research Applications

The compound 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been found to possess various biological activities. It has been shown to exhibit antitumor activity against human cancer cell lines such as A549, MCF-7, and HepG2. It also possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to possess antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.

properties

Product Name

2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Molecular Formula

C19H12Br2O5

Molecular Weight

480.1 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 6,8-dibromo-2-oxochromene-3-carboxylate

InChI

InChI=1S/C19H12Br2O5/c1-10-2-4-11(5-3-10)16(22)9-25-18(23)14-7-12-6-13(20)8-15(21)17(12)26-19(14)24/h2-8H,9H2,1H3

InChI Key

JOAISEMZNQZQLI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br

Origin of Product

United States

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